3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Overview
Description
3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazole ring and a carboxylic acid group at the 5-position The propyl group at the 3-position further distinguishes it from other oxazole derivatives
Mechanism of Action
Target of Action
The primary targets of 3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid are currently unknown
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . Future pharmacokinetic studies should investigate the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include pH, temperature, presence of other chemicals, and the specific biological environment (e.g., in vitro vs. in vivo). More research is needed to understand these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-propylpyridine-2-carboxylic acid with hydroxylamine to form the corresponding oxime, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as dichloromethane, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Uniqueness
3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 3-position and the carboxylic acid group at the 5-position contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-8-7-4-6(10(13)14)5-11-9(7)15-12-8/h4-5H,2-3H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSBQHKXOZUWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C=C(C=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.